N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Description
N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a useful research compound. Its molecular formula is C18H12ClF2N5O3 and its molecular weight is 419.77. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition Applications
- Research into derivatives of 1,2,4-triazole has shown these compounds exhibit moderate to good activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).
Structural Studies
- Structural studies of similar compounds, like various N-substituted 1,2,4-triazole derivatives, provide insights into the molecular geometry, crystal packing, and potential interaction sites for binding with biological macromolecules. Such information is crucial for drug design and the development of new materials (Boechat et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Certain benzothiazolinone acetamide analogs have been studied for their photochemical properties and potential application in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity and interactions with proteins like Cyclooxygenase 1 (COX1) have been investigated, showcasing their multifaceted applications (Mary et al., 2020).
Anticancer Properties
- The preparation of compounds with the 1,2,4-triazole moiety and their evaluation against cancer cell lines highlight the potential of such molecules in developing new anticancer therapies. These studies demonstrate the ability of structurally similar compounds to inhibit the growth of tumor cells, offering a pathway for the development of new drugs (Ostapiuk et al., 2015).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3/c19-9-1-3-10(4-2-9)22-14(27)8-25-16-15(23-24-25)17(28)26(18(16)29)11-5-6-12(20)13(21)7-11/h1-7,15-16H,8H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJBHWXQAUVLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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